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  • Product: N-(4-Aminophenethyl)acetamide
  • CAS: 40377-41-1

Core Science & Biosynthesis

Foundational

A Spectroscopic Guide to the Structural Elucidation of N-(4-Aminophenethyl)acetamide

Foreword: The Imperative of Spectroscopic Characterization In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Characterization

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. For a compound like N-(4-Aminophenethyl)acetamide, a molecule with potential applications stemming from its phenethylamine core, a thorough spectroscopic characterization is not merely a procedural step but a fundamental requirement for ensuring scientific integrity. This guide provides an in-depth analysis of the expected spectroscopic data for N-(4-Aminophenethyl)acetamide (CAS: 40377-41-1, Molecular Formula: C₁₀H₁₄N₂O), a crucial task for researchers synthesizing or utilizing this compound.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping the Functional Groups

1.1 The Scientific Rationale

FTIR spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional group composition. For N-(4-Aminophenethyl)acetamide, we anticipate characteristic absorptions from the amine, amide, and aromatic moieties.

1.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate. It requires minimal sample preparation, is non-destructive, and is ideal for solid powders, ensuring a rapid and reproducible analysis.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount of the N-(4-Aminophenethyl)acetamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the integrated anvil to ensure intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the spectrum over a standard range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to achieve an excellent signal-to-noise ratio.[2]

  • Post-Acquisition: Clean the crystal surface thoroughly before analyzing the next sample.

1.3 Predicted FTIR Data and Interpretation

The FTIR spectrum of N-(4-Aminophenethyl)acetamide is predicted to exhibit several key absorption bands that confirm its structure.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3350 - 3250Medium, DoubletN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
~3300Medium, SharpN-H StretchSecondary Amide (-NH-C=O)
3100 - 3000Medium to WeakC-H StretchAromatic Ring
2950 - 2850MediumC-H StretchAliphatic (-CH₂-)
~1650Strong, SharpC=O Stretch (Amide I Band)Acetamide (-C=O)
~1550Medium, SharpN-H Bend (Amide II Band)Acetamide (-NH-)
1610, 1510MediumC=C StretchAromatic Ring
~830StrongC-H Out-of-Plane Bend1,4-Disubstituted (para) Benzene

The presence of a strong, sharp peak around 1650 cm⁻¹ (Amide I) and another at ~1550 cm⁻¹ (Amide II) is definitive evidence for the secondary amide group. The doublet in the 3350-3250 cm⁻¹ region is characteristic of the primary aromatic amine. Finally, the strong absorption around 830 cm⁻¹ is a highly reliable indicator of the para-substitution pattern on the benzene ring.

1.4 Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Clean ATR Crystal Sample Apply Solid Sample Prep->Sample Pressure Apply Consistent Pressure Sample->Pressure Background Collect Background Spectrum Pressure->Background Acquire Collect Sample Spectrum (4000-650 cm⁻¹, 4 cm⁻¹ res, 16 scans) Background->Acquire Process Baseline & ATR Correction Acquire->Process Interpret Identify Key Functional Group Peaks Process->Interpret

Caption: ATR-FTIR experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

2.1 The Scientific Rationale

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By placing a molecule in a strong magnetic field and irradiating it with radio waves, we can deduce the chemical environment, connectivity, and relative number of each type of nucleus.

  • ¹H NMR: Provides information on the different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).

  • ¹³C NMR: Reveals the number of chemically distinct carbon environments in the molecule.

2.2 Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals (amine and amide N-H) are often clearly visible.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-(4-Aminophenethyl)acetamide and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Shimming: Place the sample in the NMR spectrometer and perform an automated shimming routine to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

2.3 Predicted NMR Data and Interpretation

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The ¹H NMR spectrum provides a detailed map of the proton environments. The ethyl bridge is a key structural feature, expected to show two distinct triplets due to coupling between the adjacent -CH₂- groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80t1HNH -C=OAmide proton, coupling to adjacent CH₂.
~6.90d2HArH Aromatic protons ortho to the ethyl group.
~6.50d2HArH Aromatic protons ortho to the amine group.
~4.85s (broad)2H-NH₂ Primary amine protons, often broad due to exchange.
~3.20q2H-CH₂-NH -Methylene group adjacent to the amide nitrogen.
~2.55t2HAr-CH₂ -Methylene group adjacent to the aromatic ring.
~1.77s3H-C(=O)-CH₃ Acetyl methyl protons, a characteristic singlet.

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~169.0C =OAmide carbonyl carbon.
~145.0Ar-C -NH₂Aromatic carbon bonded to the amine group.
~129.0Ar-C HAromatic methine carbons.
~127.0Ar-C -CH₂Aromatic quaternary carbon.
~114.0Ar-C HAromatic methine carbons.
~41.0-C H₂-NH-Aliphatic carbon adjacent to the amide.
~34.0Ar-C H₂-Aliphatic carbon adjacent to the ring.
~24.0-C H₃Acetyl methyl carbon.

2.4 Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Weigh Weigh 5-10 mg Sample Dissolve Dissolve in ~0.7 mL Deuterated Solvent (DMSO-d6) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Shim Insert Sample & Shim Transfer->Shim AcquireH1 Acquire 1H Spectrum Shim->AcquireH1 AcquireC13 Acquire 13C Spectrum AcquireH1->AcquireC13 Process Fourier Transform & Phase Correction AcquireC13->Process Calibrate Calibrate to Solvent Residual Peak Process->Calibrate Integrate Integrate 1H Peaks Calibrate->Integrate Assign Assign Signals to Structure Integrate->Assign

Caption: NMR spectroscopy experimental workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

3.1 The Scientific Rationale

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, allowing for direct determination of the molecular mass. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion and analyze the resulting pieces, providing valuable structural information.

3.2 Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful combination where the liquid chromatograph separates components of a mixture before they enter the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of N-(4-Aminophenethyl)acetamide (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method: Inject a small volume (e.g., 5 µL) onto an appropriate LC column (e.g., C18). Use a simple isocratic or gradient elution with mobile phases such as water and acetonitrile (both containing 0.1% formic acid to promote protonation).

  • MS Acquisition: Analyze the column eluent using an ESI source in positive ion mode.

  • Full Scan MS: Perform a full scan analysis (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 179.1) as the precursor and fragmenting it using collision-induced dissociation (CID) to observe the characteristic fragment ions.

3.3 Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₀H₁₄N₂O gives a monoisotopic mass of 178.1106 Da. In ESI positive mode, the primary ion observed will be the protonated molecule.

Predicted m/zIon FormulaDescription
179.1184[C₁₀H₁₅N₂O]⁺[M+H]⁺, Protonated Molecular Ion
120.0813[C₈H₁₀N]⁺Loss of acetamide (CH₃CONH)
106.0657[C₇H₈N]⁺Benzylic cleavage, loss of CH₂NH₂

Plausible Fragmentation Pathway: The most logical fragmentation pathway involves the cleavage of the amide bond or the ethyl bridge. The bond between the two ethyl carbons is a likely point of cleavage, leading to the formation of a stable benzylic cation.

3.4 Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Dissolve Dissolve Sample in Methanol/Acetonitrile Filter Filter if Necessary Dissolve->Filter Inject Inject onto LC Column (e.g., C18) Filter->Inject Elute Gradient Elution Inject->Elute Ionize Electrospray Ionization (ESI+) Elute->Ionize FullScan Full Scan MS (Find [M+H]⁺) Ionize->FullScan MSMS Tandem MS (Fragment [M+H]⁺) FullScan->MSMS DataAnalysis DataAnalysis MSMS->DataAnalysis Analyze Spectra

Caption: LC-MS analysis experimental workflow.

Conclusion: A Unified Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic combination of multiple techniques. FTIR confirms the presence of the key amine, amide, and para-substituted aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide the precise carbon-hydrogen framework, establishing the connectivity of the ethyl bridge and the placement of the substituents. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high accuracy. Together, these predicted datasets form a cohesive and self-validating system, providing an unequivocal structural confirmation of N-(4-Aminophenethyl)acetamide. This guide provides the necessary framework for any researcher to confidently verify the identity and purity of their material, ensuring the reliability of their scientific endeavors.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68461, Acetamide, N-1-naphthalenyl-. [Link]

  • NIST. Acetamide, N-phenyl- in NIST Chemistry WebBook. [Link]

  • López-Lorente, Á. I., et al. (2018). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. National Center for Biotechnology Information. [Link]

  • ResearchGate. The 1H NMR and 13C NMR spectra of the o-acetamide. [Link]

  • ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]

  • Pharmaffiliates. N-(4-Aminophenethyl)acetamide. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of N-(4-Aminophenethyl)acetamide

Abstract This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the analysis of N-(4-Aminophenethyl)acetamide purity. N-(4-Aminophenethyl)acetamide is a key chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the analysis of N-(4-Aminophenethyl)acetamide purity. N-(4-Aminophenethyl)acetamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing high specificity and sensitivity for the separation of the main component from potential impurities. This protocol is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system through rigorous system suitability criteria grounded in pharmacopeial standards.

Introduction and Scientific Rationale

N-(4-Aminophenethyl)acetamide (CAS No. 40377-41-1) is an organic compound featuring a primary aromatic amine and a secondary amide functional group.[2] Its molecular structure lends itself to analysis by reversed-phase liquid chromatography, a technique that separates compounds based on their hydrophobicity.[3] The presence of a benzene ring allows for sensitive detection using a standard UV detector.

The primary challenge in chromatographing compounds with basic amine groups is the potential for poor peak shape (tailing) due to secondary ionic interactions with acidic residual silanols on the silica-based stationary phase.[4] To overcome this, the method herein employs an acidified mobile phase. By maintaining a low pH, the primary amine group of N-(4-Aminophenethyl)acetamide is protonated, ensuring it exists as a single ionic species. This minimizes silanol interactions, resulting in sharp, symmetrical peaks and improved reproducibility. The method is developed in accordance with principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validation concepts from the International Council for Harmonisation (ICH) Q2(R2) guideline.[5][6][7]

Experimental Methodology

Instrumentation and Equipment
  • HPLC System: A quaternary pump system with an autosampler, column thermostat, and a UV/Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter.

  • Volumetric glassware (Class A).

  • Sonicator.

Chemicals and Reagents
  • N-(4-Aminophenethyl)acetamide Reference Standard (Purity ≥ 99.5%).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (ACS Grade, ~99%).

Chromatographic Conditions

All chromatographic parameters are summarized in Table 1. The gradient elution program is detailed in Table 2.

Table 1: HPLC Chromatographic Conditions

Parameter Recommended Conditions
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Diluent | Mobile Phase A / Mobile Phase B (80:20) |

Causality Explanation: A C18 column is chosen for its versatile hydrophobicity, suitable for retaining the analyte. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity profile. The column temperature is maintained at 30 °C to ensure stable retention times and viscosity of the mobile phase. The detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds; for optimal sensitivity, determining the analyte's specific maximum absorbance (λmax) is recommended.

Table 2: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Detailed Protocols

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent Preparation: Mix 800 mL of Mobile Phase A with 200 mL of Mobile Phase B.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of N-(4-Aminophenethyl)acetamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the N-(4-Aminophenethyl)acetamide sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_mp Prepare Mobile Phases (A & B) and Diluent prep_std Prepare Standard Solution (50 µg/mL) prep_mp->prep_std prep_smp Prepare Sample Solution (50 µg/mL) prep_mp->prep_smp sys_eq Equilibrate HPLC System with Initial Conditions sst_inj Perform System Suitability Test (SST) sys_eq->sst_inj analysis_seq Run Analysis Sequence: 1. Blank (Diluent) 2. Standard (x5) 3. Sample(s) sst_inj->analysis_seq integrate Integrate Chromatograms analysis_seq->integrate verify_sst Verify SST Results Against Criteria integrate->verify_sst calc Calculate Purity (% Area) verify_sst->calc report Generate Final Report calc->report

Caption: High-level workflow for the HPLC purity analysis.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[8][9] This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria, based on USP guidelines, are presented in Table 3.[10][11]

Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency. Higher numbers indicate sharper peaks and better separation power.[12]
Reproducibility (%RSD) %RSD of peak areas ≤ 2.0% Ensures the precision of the injector and detector response.

| Retention Time (%RSD) | %RSD of retention times ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase composition. |

Execution:

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times.

  • Calculate the Tailing Factor, Theoretical Plates, and %RSD for peak area and retention time from these five injections.

  • Proceed with the sample analysis only if all SST criteria are met.

Analysis Procedure
  • Following a successful SST, inject the prepared sample solution(s).

  • After each sample set, it is good practice to inject a standard solution to verify system stability over the run.

Data Analysis and Purity Calculation

The purity of N-(4-Aminophenethyl)acetamide is determined using the area percent method, which assumes that all components have a similar UV response at the chosen wavelength.

Calculation: Purity (%) = ( ( Area of the main analyte peak ) / ( Total area of all peaks in the chromatogram ) ) x 100

Note: Exclude any peaks originating from the blank/diluent.

Method Validation Principles (ICH Q2(R2))

While this application note provides a ready-to-use method, for GMP-regulated environments, it must be formally validated to demonstrate its suitability for the intended purpose.[13] The validation should assess the parameters outlined by ICH Q2(R2).[5][14]

G cluster_params Key Validation Characteristics Validation Method Validation (ICH Q2(R2)) Is the method suitable for its intended purpose? Specificity Specificity Validation:f1->Specificity Linearity Linearity & Range Validation:f1->Linearity Accuracy Accuracy Validation:f1->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f1->Precision Limits LOD & LOQ Validation:f1->Limits Robustness Robustness Validation:f1->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: Demonstrates a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The HPLC method detailed in this application note is a precise, reliable, and robust procedure for determining the purity of N-(4-Aminophenethyl)acetamide. The use of a standard C18 column and a gradient elution with an acidified mobile phase ensures excellent peak shape and separation from potential impurities. The integrated System Suitability Test protocol guarantees that the system is performing adequately before analysis, ensuring the trustworthiness of the generated data. This method is well-suited for routine quality control and for use in research and development settings within the pharmaceutical industry.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • CymitQuimica. (n.d.). CAS 122-80-5: N-(4-Aminophenyl)acetamide.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037.
  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Pharmaffiliates. (n.d.). N-(4-Aminophenethyl)acetamide.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography.
  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Application

Application Note: High-Purity N-(4-Aminophenethyl)acetamide via Optimized Recrystallization

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of N-(4-Aminophenethyl)acetamide through recrystallization. The procedure is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of N-(4-Aminophenethyl)acetamide through recrystallization. The procedure is designed for researchers, scientists, and drug development professionals to obtain a high-purity crystalline product, suitable for downstream applications. This document elucidates the scientific principles behind solvent selection, impurity removal, and crystallization kinetics, ensuring a reproducible and efficient purification process.

Introduction

N-(4-Aminophenethyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this compound is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The crude product from synthesis often contains unreacted starting materials, by-products, and colored impurities which must be removed.[3]

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[5][6] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.

This guide provides a detailed methodology for the recrystallization of N-(4-Aminophenethyl)acetamide, including solvent selection, a step-by-step protocol, and troubleshooting advice.

Principle of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent for N-(4-Aminophenethyl)acetamide should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This ensures a high recovery yield of the purified product.

  • Inertness: The solvent must not react with N-(4-Aminophenethyl)acetamide.[5]

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.[5]

  • Impurity Solubility: The solvent should either dissolve impurities readily at all temperatures or not at all, allowing for their removal by hot filtration.[5]

  • Safety: The solvent should have a low toxicity profile and a reasonably high flash point.

Based on the polar nature of N-(4-Aminophenethyl)acetamide, which contains both an amide and an amino functional group, polar solvents are expected to be suitable.[1] Ethanol, methanol, and water are good starting points for solvent screening. For amides, acetonitrile has also been shown to be an effective recrystallization solvent.[7]

Materials and Equipment

Reagents
  • Crude N-(4-Aminophenethyl)acetamide

  • Ethanol (95% or absolute)

  • Activated Charcoal (decolorizing agent, optional)

  • Deionized Water

  • Ice

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (for reflux)

  • Buchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Vacuum source

  • Spatula

  • Beakers

  • Glass stirring rod

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Experimental Protocol

Solvent Selection (Screening)

Before proceeding with the bulk recrystallization, it is prudent to perform small-scale solubility tests to confirm the optimal solvent.

  • Place approximately 50 mg of crude N-(4-Aminophenethyl)acetamide into several test tubes.

  • Add 1 mL of a different solvent (e.g., ethanol, methanol, water, ethyl acetate, acetone) to each test tube at room temperature.

  • Observe the solubility. The ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. The desired solvent will dissolve the compound completely near its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.

Ethanol is often a good choice for aromatic amides and will be used in the detailed protocol below.[7]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation_drying Isolation & Drying A 1. Place crude N-(4-Aminophenethyl)acetamide in Erlenmeyer flask B 2. Add minimal amount of hot ethanol A->B C 3. Heat with stirring to dissolve B->C D 4. Cool slightly and add activated charcoal F 6. Perform hot filtration to remove insoluble impurities C->F E 5. Reheat to boiling D->E E->F G 7. Collect hot filtrate in a clean flask F->G H 8. Allow filtrate to cool slowly to room temperature G->H I 9. Cool further in an ice bath H->I J 10. Collect crystals by vacuum filtration I->J K 11. Wash with ice-cold ethanol J->K L 12. Dry crystals in an oven or desiccator K->L

Caption: Recrystallization workflow for N-(4-Aminophenethyl)acetamide.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude N-(4-Aminophenethyl)acetamide into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar.

    • In a separate flask, heat the recrystallization solvent (95% ethanol) to its boiling point on a hot plate.

    • Add a small portion of the hot ethanol to the flask containing the crude solid.

    • Stir and heat the mixture on the hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

    • Gently reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • This step is necessary to remove insoluble impurities or the activated charcoal.

    • Preheat a clean Erlenmeyer flask and a glass funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[4]

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the purified N-(4-Aminophenethyl)acetamide. A sharp melting point close to the literature value (164-165 °C) is indicative of high purity.[3]

    • Calculate the percent recovery.

Data Presentation

ParameterValueSource
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol Calculated
AppearanceWhite to off-white crystalline solid[1]
Melting Point164-165 °C[3]

Illustrative Solubility Data in Ethanol

Temperature (°C)Solubility ( g/100 mL)
20~1.5
78 (Boiling Point)~25

Note: The solubility data is illustrative and based on the general properties of similar aromatic amides. Actual values should be determined experimentally.

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Insufficient solvent or incorrect solvent.Add more hot solvent in small increments. If still insoluble, a different solvent may be required.
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow to cool more slowly.
Premature crystallization in the funnel The solution cooled too quickly during hot filtration.Preheat the funnel and receiving flask. Use a stemless funnel. Add a small amount of hot solvent to the funnel to redissolve the crystals.
Low recovery yield Too much solvent was used; the solution was not cooled sufficiently; crystals were washed with room temperature solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Wash crystals with ice-cold solvent.
Colored crystals Incomplete removal of colored impurities.Use activated charcoal during the recrystallization process. Ensure thorough washing of the final crystals.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Avoid inhaling dust or vapors.[8]

  • Ethanol is flammable; keep it away from open flames and ignition sources. Use a hot plate for heating.

  • Consult the Safety Data Sheet (SDS) for N-(4-Aminophenethyl)acetamide and all solvents used before starting the procedure.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of N-(4-Aminophenethyl)acetamide by recrystallization. By carefully selecting the solvent and adhering to the procedural steps, researchers can obtain a high-purity product with a good recovery yield. The principles and techniques outlined herein are fundamental to synthetic and medicinal chemistry and can be adapted for the purification of other solid organic compounds.

References

  • Recrystallization. (n.d.).
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • N-(4-Aminophenyl)acetamide. (n.d.). CymitQuimica.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. [Video]. YouTube.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022, October). International Journal of Science and Research (IJSR).
  • RECRYSTALLISATION. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). International Journal of Science and Research, 11(10), 1038-1042.
  • Smajlagić, A., & Srabović, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • RECRYSTALLISATION. (n.d.).
  • Recrystallization. (n.d.).
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023, November 17). ResearchGate.
  • Recrystallization with two solvents. (2019, December 18). Reddit. r/Chempros.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Transition task: Finding the best solvent for recrystallisation. (2021, September). Education in Chemistry.

Sources

Method

Protocol for FTIR Analysis of N-(4-Aminophenethyl)acetamide: A Comprehensive Guide for Pharmaceutical Development

Introduction: The Significance of N-(4-Aminophenethyl)acetamide in Pharmaceutical Research N-(4-Aminophenethyl)acetamide is a key organic molecule that serves as an important intermediate in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(4-Aminophenethyl)acetamide in Pharmaceutical Research

N-(4-Aminophenethyl)acetamide is a key organic molecule that serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural architecture, featuring a primary aromatic amine, a secondary amide, and a phenethyl backbone, makes it a versatile building block in drug discovery and development. The precise identification and characterization of this compound are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique indispensable for the structural elucidation and quality control of pharmaceutical substances.[2][3] By measuring the interaction of infrared radiation with the sample, FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of its functional groups.[3] This application note provides a detailed, field-proven protocol for the comprehensive FTIR analysis of N-(4-Aminophenethyl)acetamide, designed for researchers, scientists, and drug development professionals. The methodology emphasizes the use of Attenuated Total Reflectance (ATR) FTIR, a modern sampling technique that requires minimal sample preparation, making it ideal for high-throughput screening and routine quality assurance.[4][5][6][7]

Physicochemical Properties of N-(4-Aminophenethyl)acetamide

A thorough understanding of the analyte's properties is crucial for accurate analysis. Key properties of N-(4-Aminophenethyl)acetamide are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O[8]
Molecular Weight 178.24 g/mol [8]
Appearance Varies; can be in crystalline form (e.g., pink to brown needles for similar compounds)[9]
CAS Number 40377-41-1[8]
Key Functional Groups Primary Aromatic Amine (-NH₂), Secondary Amide (-NH-CO-), Benzene Ring[10]

Experimental Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the FTIR analysis protocol for N-(4-Aminophenethyl)acetamide, from sample preparation to data interpretation.

FTIR_Workflow Experimental Workflow for FTIR Analysis cluster_prep 1. Pre-Analysis cluster_acq 2. Data Acquisition (ATR-FTIR) cluster_analysis 3. Data Processing & Interpretation instrument_prep Instrument Preparation (Power On, Purge) background_acq Background Spectrum Acquisition instrument_prep->background_acq Ensures clean baseline place_sample Place Sample on ATR Crystal background_acq->place_sample Prerequisite sample_prep Sample Preparation (Ensure Purity and Dryness) sample_prep->place_sample apply_pressure Apply Consistent Pressure place_sample->apply_pressure Ensures good contact collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Data Processing (Baseline Correction, Smoothing) collect_spectrum->process_data peak_picking Peak Picking & Assignment process_data->peak_picking interpretation Structural Confirmation peak_picking->interpretation Correlate peaks to functional groups report Generate Report interpretation->report

Caption: A flowchart outlining the key stages of FTIR analysis.

Detailed Protocol for ATR-FTIR Analysis

This protocol is designed for a modern FTIR spectrometer equipped with a single-bounce diamond ATR accessory.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer capable of a spectral range of 4000–400 cm⁻¹.[3]

  • ATR Accessory: A single-bounce diamond ATR accessory is recommended for its durability and broad chemical compatibility.

  • Sample: High-purity N-(4-Aminophenethyl)acetamide solid.

  • Reagents: Isopropanol or ethanol for cleaning the ATR crystal.

  • Consumables: Lint-free wipes.

Instrument Preparation and Background Collection

The rationale behind collecting a background spectrum is to eliminate contributions from atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals, from the final sample spectrum.[11]

Step-by-Step Procedure:

  • Power On and Purge: Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize. If the instrument is equipped with a purge gas system (e.g., dry nitrogen), ensure it is active to minimize atmospheric interference.

  • Clean the ATR Crystal: Meticulously clean the surface of the diamond ATR crystal using a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This is typically done by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. This background spectrum will be automatically ratioed against the sample spectrum by the instrument's software.

Sample Analysis

Consistent sample handling is key to reproducible results. The pressure applied to the solid sample ensures intimate contact with the ATR crystal, which is necessary for a high-quality spectrum.[4]

Step-by-Step Procedure:

  • Place Sample: Place a small amount of the N-(4-Aminophenethyl)acetamide powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good optical contact between the sample and the crystal.[4]

  • Collect Sample Spectrum: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 or 64 scans, 4 cm⁻¹ resolution). The instrument software will automatically perform the background correction.

  • Clean Up: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Data Analysis and Interpretation

The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (in cm⁻¹). The absorption bands correspond to the vibrational frequencies of the specific functional groups within the N-(4-Aminophenethyl)acetamide molecule.

Expected FTIR Absorption Bands for N-(4-Aminophenethyl)acetamide

The following table provides the expected characteristic absorption bands and their corresponding vibrational modes. These assignments are based on established infrared spectroscopy correlation tables and data from structurally similar molecules.[9][12]

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3400–3200Primary Amine (Ar-NH₂)N-H Symmetric & Asymmetric StretchingTwo distinct, sharp to medium bands
3350–3150Secondary Amide (R-NH-CO)N-H StretchingOne sharp to medium band, may overlap with amine stretches
3100–3000Aromatic C-HC-H StretchingWeak to medium, sharp bands
2950–2850Alkyl C-H (in ethyl chain)C-H StretchingMedium, sharp bands
~1650Amide IC=O StretchingStrong, sharp band
1620–1580Primary Amine (Ar-NH₂)N-H Bending (Scissoring)Medium to strong, sharp band
1550–1500Amide IIN-H Bending & C-N StretchingMedium to strong, sharp band
1600–1450Aromatic RingC=C StretchingMultiple sharp bands of varying intensity
1335–1250Aromatic AmineC-N StretchingStrong band

Structural Confirmation: A Self-Validating System

The trustworthiness of the identification comes from the congruence of all expected peaks. The presence of the full set of characteristic bands provides a high degree of confidence in the structural identity of N-(4-Aminophenethyl)acetamide.

The following diagram illustrates the relationship between the key functional groups of N-(4-Aminophenethyl)acetamide and their expected regions in the FTIR spectrum.

Functional_Groups_FTIR FTIR Correlation for N-(4-Aminophenethyl)acetamide cluster_molecule N-(4-Aminophenethyl)acetamide Structure cluster_spectrum FTIR Spectrum Regions (cm⁻¹) mol NH₂-C₆H₄-CH₂-CH₂-NH-CO-CH₃ NH_stretch N-H Stretches (3400-3150) mol->NH_stretch from -NH₂ and -NH- CH_stretch C-H Stretches (3100-2850) mol->CH_stretch from Ar-H and Alkyl-H Carbonyl Amide I (C=O) (~1650) mol->Carbonyl from -CO-CH₃ Amine_Amide_Bends N-H Bends & C=C (1620-1450) mol->Amine_Amide_Bends from -NH₂, -NH-, C=C Fingerprint Fingerprint Region (<1400) mol->Fingerprint Complex Vibrations

Caption: Correlation of molecular structure with FTIR spectral regions.

Troubleshooting and Best Practices

  • Noisy Spectrum: Ensure sufficient pressure is applied to the sample. Increase the number of scans to improve the signal-to-noise ratio.

  • Broad Peaks in the 3500-3200 cm⁻¹ Region: This may indicate the presence of water in the sample. Dry the sample appropriately before analysis.

  • Inconsistent Results: Use the same pressure application for all samples to ensure reproducibility. Always run a fresh background for each new set of experiments.

  • Contamination: If unexpected peaks appear, thoroughly clean the ATR crystal and re-run the analysis. Common contaminants include residual cleaning solvents or previously analyzed samples.

Conclusion

This application note provides a robust and reliable protocol for the FTIR analysis of N-(4-Aminophenethyl)acetamide using the ATR technique. By following these guidelines, researchers and drug development professionals can confidently verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic processes and the quality of their final products. The combination of minimal sample preparation and detailed spectral interpretation makes ATR-FTIR an essential tool in the modern pharmaceutical laboratory.

References

  • Walsh Medical Media. (2022). Fourier-Transform Infrared Spectroscopy Used in Pharmaceutical Industry. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. Available at: [Link]

  • Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-(4-Aminophenethyl)acetamide. Available at: [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. Available at: [Link]

  • Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

Sources

Application

Application Note: Strategic Derivatization of N-(4-Aminophenethyl)acetamide for Enhanced Analyte Detection and Quantification

Abstract N-(4-Aminophenethyl)acetamide, a key intermediate in pharmaceutical synthesis and a potential metabolite, presents analytical challenges due to its physicochemical properties.[1][2] Direct analysis via gas chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Aminophenethyl)acetamide, a key intermediate in pharmaceutical synthesis and a potential metabolite, presents analytical challenges due to its physicochemical properties.[1][2] Direct analysis via gas chromatography (GC) is hindered by its polarity and low volatility, while liquid chromatography (LC) methods can suffer from poor retention and low sensitivity without a strong chromophore. This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of N-(4-Aminophenethyl)acetamide to overcome these limitations. We present two robust protocols: silylation for enhanced volatility in Gas Chromatography-Mass Spectrometry (GC-MS) and fluorescent labeling for improved sensitivity and retention in High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Mass Spectrometric (MS) detection. The causality behind experimental choices, self-validating system design, and troubleshooting are discussed to ensure procedural success and data integrity.

The Imperative for Derivatization: Overcoming Analytical Hurdles

N-(4-Aminophenethyl)acetamide possesses two active hydrogen sites: a primary aromatic amine (-NH₂) and a secondary amide proton (-NH-). These functional groups are responsible for the molecule's polarity, leading to several analytical challenges:

  • For Gas Chromatography (GC): The polar nature of the molecule results in low volatility, making it unsuitable for direct GC analysis without excessively high temperatures that risk thermal degradation. Furthermore, the active hydrogens can engage in strong hydrogen bonding with silanol groups in the GC system, leading to poor peak shape, tailing, and irreversible adsorption.[3]

  • For High-Performance Liquid Chromatography (HPLC): The molecule lacks a significant chromophore or fluorophore, resulting in poor sensitivity for UV-Visible or Fluorescence detectors, which are common in analytical laboratories.[4][5] Additionally, its polarity can lead to poor retention on standard reversed-phase columns (e.g., C18), causing it to elute near the solvent front where matrix interference is highest.

Chemical derivatization addresses these issues by masking the polar functional groups, thereby altering the molecule's chemical properties to be more amenable to a specific analytical technique.

Strategic Selection of Derivatization Pathways

The choice of derivatization strategy is dictated by the intended analytical platform. The goal is to introduce a chemical moiety that enhances a specific property of the analyte.

  • For GC-MS Analysis: The primary goal is to increase volatility and thermal stability. This is typically achieved by replacing the active hydrogens with nonpolar, thermally stable groups. Silylation is a premier technique for this purpose.[6]

  • For HPLC-FLD/LC-MS Analysis: The objective is to enhance detectability and/or improve chromatographic separation. This is achieved by attaching a tag that is either highly fluorescent (fluorescent labeling ) or improves ionization efficiency for MS detection.[5][7]

The following sections provide detailed, validated protocols for these two distinct and powerful approaches.

Protocol I: Silylation for GC-MS Analysis

This protocol focuses on converting N-(4-Aminophenethyl)acetamide into its volatile trimethylsilyl (TMS) derivative, enabling robust analysis by GC-MS. The silylating agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is highly effective for derivatizing both primary amines and amides.[3][6]

Rationale of Silylation

The reaction involves the nucleophilic attack of the nitrogen atoms (from both the amine and amide groups) on the electrophilic silicon atom of BSTFA. This replaces the active hydrogens with non-polar -Si(CH₃)₃ groups. The TMCS catalyst accelerates the reaction. Pyridine is used as a solvent as it also acts as an acid scavenger, removing the HCl byproduct when TMCS is present, driving the reaction to completion.[8]

Silylation Reaction Mechanism

Caption: Silylation of N-(4-Aminophenethyl)acetamide with BSTFA.

Step-by-Step Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of N-(4-Aminophenethyl)acetamide in pyridine.

  • Sample Preparation: In a 2 mL autosampler vial, add 100 µL of the stock solution. If analyzing a sample matrix, evaporate the sample to dryness under a gentle stream of nitrogen before adding 100 µL of pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL into the GC.

  • Control System: Prepare a blank by derivatizing 100 µL of pyridine alone. Prepare an underivatized control by injecting the stock solution (diluted in a suitable solvent like methanol) directly to confirm its non-elution or poor chromatography.[9]

Expected Results & Data

Successful derivatization is confirmed by a significant shift in retention time and a predictable mass increase.

ParameterUnderivatized AnalyteDi-TMS DerivativeRationale for Change
Molecular Weight178.23 g/mol 322.56 g/mol Addition of two TMS groups (2 x 72.17 g/mol )
PolarityHighLowMasking of polar N-H bonds with nonpolar Si-C bonds
VolatilityLowHighReduced intermolecular hydrogen bonding
Expected GC ElutionVery late / Does not eluteSignificantly earlierIncreased volatility and improved interaction with nonpolar GC phase
Key Mass Fragmentsm/z 106, 77m/z 307 ([M-15]⁺), 179, 73Characteristic loss of methyl from TMS and stable fragment ions

Protocol II: Fluorescent Labeling for HPLC-FLD/MS Analysis

This protocol uses 9-fluorenylmethyl chloroformate (FMOC-Cl) to label the primary amine of N-(4-Aminophenethyl)acetamide. The resulting derivative is highly fluorescent, allowing for sensitive detection by FLD, and the increased hydrophobicity improves retention on reversed-phase HPLC columns.[5][10] This method is ideal for trace-level quantification in complex matrices.

Rationale of FMOC-Cl Labeling

FMOC-Cl reacts readily with primary amines under mild alkaline conditions (provided by a borate buffer) to form a stable carbamate linkage.[5] The reaction is rapid and produces a derivative with a strong fluorophore, enabling detection at very low concentrations.

Experimental Workflow

HPLC_Workflow A Sample Preparation (Aqueous Buffer, pH 9) B Add FMOC-Cl Reagent (in Acetonitrile) A->B Step 1 C Vortex & React (Room Temp, 5 min) B->C Step 2 D Quench Reaction (e.g., with Glycine) C->D Step 3 E HPLC-FLD/MS Analysis (Reversed-Phase C18) D->E Step 4 F Data Processing E->F Step 5

Caption: Workflow for FMOC-Cl derivatization and HPLC analysis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water, and adjust the pH to 9.0 with 1 M NaOH.

    • FMOC-Cl Solution (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Standard/Sample Preparation: Prepare a 10 µg/mL stock solution of N-(4-Aminophenethyl)acetamide in methanol. Dilute as needed with a 50:50 mixture of borate buffer and acetonitrile.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 200 µL of the diluted standard or sample.

    • Add 200 µL of the 5 mM FMOC-Cl solution.

    • Vortex immediately for 1 minute.

    • Let the reaction proceed at room temperature for 5 minutes.

  • Quenching (Optional but Recommended): To remove excess FMOC-Cl, add 100 µL of a 0.1 M glycine solution and vortex for 30 seconds. This step prevents interference from the reagent during chromatography.

  • Analysis: Transfer the solution to an autosampler vial. The sample is ready for HPLC analysis.

Recommended HPLC Conditions & Expected Results
ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and Fluorescence Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm
MS Detection (ESI+) Monitor for m/z 400.47 [M+H]⁺

Successful derivatization will yield a highly retained, sharp peak with a strong fluorescence signal, corresponding to a molecular weight of 400.47 g/mol (178.23 + 222.24).

Troubleshooting Common Derivatization Issues

IssuePotential Cause(s)Recommended Solution(s)
Low/No Product Peak (Silylation) Presence of moisture in sample or reagents; Incomplete reaction.Ensure all glassware is dry. Use anhydrous solvents. Increase reaction time or temperature slightly. Check the age of the BSTFA reagent.
Multiple Product Peaks (Silylation) Incomplete derivatization (mono-silylated); Side reactions.Increase the amount of silylating reagent. Confirm reaction time and temperature.
Large Reagent Peak (FMOC-Cl) Excess FMOC-Cl not quenched.Implement the quenching step with glycine or another primary amine. Adjust the HPLC gradient to separate the reagent peak from the analyte peak.
Poor Peak Shape Adsorption on active sites; pH mismatch between sample and mobile phase.For GC, ensure the liner is deactivated. For HPLC, ensure the sample diluent is compatible with the mobile phase. Adding a small amount of organic solvent to the sample can help.

Conclusion

The derivatization of N-(4-Aminophenethyl)acetamide is a critical step for enabling its reliable and sensitive analysis by modern chromatographic techniques. Silylation with BSTFA effectively transforms the polar analyte into a volatile derivative suitable for GC-MS, providing excellent chromatographic performance and structural information.[6] For LC-based methods, labeling with FMOC-Cl introduces a highly sensitive fluorescent tag and improves reversed-phase retention, allowing for trace-level quantification.[5] The protocols detailed in this note are robust, grounded in established chemical principles, and provide a clear pathway for researchers to achieve high-quality analytical data for N-(4-Aminophenethyl)acetamide in various research and development settings.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • (2013). Derivatization in LC-MS Bioanalysis.
  • BenchChem. (2025). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Liu, R. H., Lin, W. F., & Liu, C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
  • El-Aneed, A., Cohen, A., & Banoub, J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Tsikas, D., & Gutzki, F. M. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
  • BenchChem. (2025). The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide: An In-depth Technical Guide.
  • CymitQuimica. (n.d.). CAS 122-80-5: N-(4-Aminophenyl)acetamide.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Nakashima, K., & Toyo'oka, T. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-Aminophenethyl)acetamide

Ticket ID: #SYN-14301-OPT Subject: Yield Optimization & Troubleshooting Guide for CAS 14301-46-3 Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Pathway Selection User Query: "How do I...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-14301-OPT Subject: Yield Optimization & Troubleshooting Guide for CAS 14301-46-3 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Pathway Selection

User Query: "How do I improve the yield of N-(4-Aminophenethyl)acetamide?"

Scientist's Analysis: Low yields in the synthesis of N-(4-Aminophenethyl)acetamide (Target 3 ) generally stem from two distinct failure modes depending on your starting material:

  • Nitro-Reduction Route (Standard): Incomplete reduction (stalling at the hydroxylamine) or coupling side-reactions (azo/azoxy dimer formation).

  • Diamine-Acetylation Route (Alternative): Poor regioselectivity leading to N,N'-diacetylation (acetylation of both the aliphatic and aromatic amines).

The Catalytic Hydrogenation of N-(4-nitrophenethyl)acetamide is the industry "Gold Standard" for yield (>90%) and purity. The guide below prioritizes this route while addressing the acetylation route for users restricted to diamine precursors.

Visual Workflow: Pathway Logic

SynthesisPathways Nitro Precursor A: N-(4-Nitrophenethyl)acetamide (CAS 6270-07-1) Target TARGET: N-(4-Aminophenethyl)acetamide (CAS 14301-46-3) Nitro->Target Route A: Catalytic Hydrogenation (Pd/C, H2) High Yield (>90%) Hydroxyl Impurity: Hydroxylamine (Stalled Reduction) Nitro->Hydroxyl Low H2 Pressure Diamine Precursor B: 2-(4-Aminophenyl)ethylamine (CAS 13472-00-9) Diamine->Target Route B: Selective Acetylation (Kinetic Control) Mod. Yield (60-80%) Diacetyl Impurity: N,N'-Diacetyl (Over-reaction) Diamine->Diacetyl Excess Ac2O

Figure 1: Strategic selection of synthetic route. Route A is preferred for high-purity applications.

Protocol Module A: Catalytic Hydrogenation (The Gold Standard)

Applicability: Users starting with N-(4-nitrophenethyl)acetamide.[1][2][3][4][5] Goal: Maximizing conversion of


 to 

without dimer formation.
The Protocol

This method relies on the chemoselective reduction of the nitro group while leaving the acetamide linkage intact.

Reagents:

  • Substrate: N-(4-Nitrophenethyl)acetamide (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)[6]

  • Solvent: Methanol or Ethanol (Anhydrous is preferred to limit hydrolysis, though rare)

  • Hydrogen Source:

    
     gas (Balloon or 3 atm Parr shaker)
    

Step-by-Step Optimization:

  • Dissolution: Dissolve 10g of substrate in 100mL MeOH. Tip: If solubility is poor at RT, warm slightly to 35°C. Do not proceed until fully dissolved to prevent catalyst encapsulation.

  • Catalyst Addition: Add Pd/C under an inert atmosphere (

    
     or Ar). Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding solvent if handling dry powder.
    
  • Hydrogenation: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    . Agitate vigorously.
    • Pressure:[7][8] 1-3 atm (15-45 psi) is sufficient.

    • Temperature: Maintain 25-40°C. Exotherms can promote azo-dimer formation; cooling may be required initially.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or HPLC.[8] Look for the disappearance of the nitro peak.

  • Workup: Filter through Celite to remove Pd/C. Wash the pad with warm MeOH. Concentrate filtrate.

  • Isolation: The product often crystallizes upon concentration. If not, add diethyl ether or hexanes as an antisolvent.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Reaction Stalls (<80% Conv.) Catalyst PoisoningEnsure the nitro precursor is free of sulfur/halide impurities. Increase catalyst loading by 2%.
Yellow/Orange Impurities Azo/Azoxy couplingThese are dimers formed under H2-starved conditions. Increase agitation speed (mass transfer limit) and

pressure.
Product is Dark/Brown Oxidation of AnilineThe product is air-sensitive. Perform workup under

. Store as HCl salt (add 1.1 eq HCl in dioxane).
Hydroxylamine detected (

)
Incomplete ReductionReaction stopped too early. This intermediate reduces slower than the nitro group.[8] Extend reaction time at 40°C.

Protocol Module B: Selective Acetylation (The Alternative)

Applicability: Users starting with 2-(4-aminophenyl)ethylamine (Diamine). Goal: Acetylate the aliphatic amine (pKa ~10) while leaving the aromatic amine (pKa ~4) free.

The Logic

The aliphatic amine is significantly more nucleophilic. However, standard acetic anhydride (


) often acetylates both. We must use kinetic control  or a selective acyl donor .

Optimized Protocol (Ethyl Acetate Transamidation): Instead of using aggressive acid chlorides, use ethyl acetate as both solvent and reagent, or a mild thioester.

  • Dissolution: Dissolve diamine (1.0 eq) in Ethyl Acetate (EtOAc).

  • Reflux: Heat to reflux.[9] EtOAc acts as a mild acylating agent.[8]

    • Note: This reaction is slow but highly selective.

  • Acceleration (Optional): Add 0.1 eq of Acetic Acid as a catalyst.

  • Purification: The mono-acetylated product is less soluble in EtOAc than the diamine. Cool to 0°C to precipitate the target.

Alternative (Stoichiometric Control): If using


:
  • Dissolve diamine in DCM at -10°C .

  • Add

    
     (0.95 eq) dropwise over 1 hour. Never use excess.
    
  • The lower temperature prevents the less nucleophilic aromatic amine from reacting.

Comparison of Yields & Specs

ParameterRoute A (Nitro Reduction)Route B (Diamine Acetylation)
Typical Yield 92 - 98% 65 - 75%
Purity Profile High (>99%)Moderate (contains di-acetyl)
Major Impurity Azo-dimers (trace)N,N'-Diacetyl derivative
Scalability Excellent (Industrial standard)Poor (Selectivity drops at scale)
Atom Economy HighLower (if protection required)

Diagnostic Decision Tree

Use this logic flow to troubleshoot your current experiment.

Troubleshooting Start Start: Identify Issue RouteCheck Which Route? Start->RouteCheck RouteA Nitro Reduction RouteCheck->RouteA RouteB Diamine Acetylation RouteCheck->RouteB Stall Issue: Reaction Stalled? RouteA->Stall Color Issue: Colored Product? RouteA->Color Action1 Check H2 Pressure & Agitation (Mass Transfer) Stall->Action1 Action2 Check for Azo Dimers. Recrystallize from EtOH. Color->Action2 Over Issue: Di-acetylation? RouteB->Over Action3 Reduce Temp to -10°C Use 0.95 eq Ac2O Over->Action3

Figure 2: Logic flow for diagnosing yield loss in real-time.

FAQ: Expert Insights

Q: Can I use Iron/Acid (Béchamp reduction) instead of Hydrogenation? A: Yes, but expect lower yields (approx. 70-80%) due to the difficulty of separating the product from the iron sludge. If you must use chemical reduction, use Iron powder in Ammonium Chloride solution (neutral conditions) rather than HCl to prevent hydrolysis of the acetamide group.

Q: My product turns purple overnight. Why? A: The para-aminophenethyl moiety is electron-rich and prone to air oxidation (forming quinone-imine like species).

  • Fix: Store the solid under Argon in the dark. For long-term storage, convert it to the Hydrochloride salt (

    
    ), which is indefinitely stable.
    

Q: How do I confirm I have the correct isomer? A: 1H NMR is definitive.

  • Target (Mono-acetyl): You will see a singlet for the acetyl methyl group (~1.9 ppm) and two distinct amine signals (broad singlet for amide NH, broad singlet for aniline NH2).

  • Impurity (Di-acetyl): You will see two acetyl methyl singlets (or a large integration of 6H) and only one NH signal (the amide).

References

  • Catalytic Hydrogenation Efficiency: Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 523-528. Link

  • Flow Chemistry & Acetylation Selectivity: Földes, T., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(23), 7238. Link

  • Synthesis of Phenethanolamine Derivatives (Mirabegron Intermediates): Patent WO2015155664A1. An improved process for the preparation of... [acetamide derivatives]. Link

  • General Nitro Reduction Protocols: Common Organic Chemistry. Nitro Reduction - Common Conditions. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Solvent Impurities in N-(4-Aminophenethyl)acetamide

Introduction: The Purity Imperative N-(4-Aminophenethyl)acetamide (CAS: 40377-41-1) is a critical intermediate, notably in the synthesis of β3-adrenergic receptor agonists like Mirabegron . In pharmaceutical applications...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

N-(4-Aminophenethyl)acetamide (CAS: 40377-41-1) is a critical intermediate, notably in the synthesis of β3-adrenergic receptor agonists like Mirabegron . In pharmaceutical applications, residual solvents are not merely chemical impurities; they are toxicological hazards defined by ICH Q3C (R8) guidelines.

As a Senior Application Scientist, I often see processes that achieve high chemical purity (HPLC >99%) but fail on Residual Solvent (RS) analysis. This guide addresses the specific physicochemical challenges of N-(4-Aminophenethyl)acetamide—a molecule prone to forming solvates and "oiling out" during crystallization, which traps solvent molecules within the lattice or amorphous domains.

Troubleshooting Guide (Q&A)

Category A: High-Boiling & Reaction Solvents[1]

Q: My final product retains significant levels of Acetic Acid (>5000 ppm) despite prolonged vacuum drying. How do I remove it?

A: Acetic acid is frequently used as a solvent/reagent during the reduction of the nitro-precursor (N-(4-nitrophenethyl)acetamide). It forms strong hydrogen bonds with the amide moiety of your product, making thermal removal inefficient and potentially degrading the amine.

  • Root Cause: Formation of an acetate salt or deep solvation within the crystal lattice.

  • Solution: You must break the hydrogen bonding network chemically, not just thermally.

    • Neutralization: Ensure the workup pH is sufficiently basic (pH > 10) using NaOH or Na₂CO₃ to convert acetic acid to highly soluble sodium acetate.

    • Azeotropic Displacement: If the free base still holds acetic acid, dissolve the crude solid in Toluene or Isopropyl Acetate . Distill the solvent; toluene forms an azeotrope with acetic acid (boiling point ~100-105°C), effectively "carrying" it out.

    • Reslurry: Reslurry the solid in water (if the product has low water solubility at neutral pH) to wash away surface-bound acid.

Category B: Trapped Chlorinated Solvents[1]

Q: I used Dichloromethane (DCM) for extraction, and it persists above the ICH Class 2 limit (600 ppm). Vacuum drying isn't working.

A: DCM is a Class 2 solvent and is notorious for becoming trapped in the crystal lattice of amide-containing molecules, forming channel solvates.

  • The Fix: Solvent Swapping. Do not rely on heat. You must dissolve the crystal lattice to release the trapped DCM.

    • Dissolve the crude material in a Class 3 solvent (e.g., Ethanol or Ethyl Acetate ) at reflux.

    • Distill off the solvent to concentrate the solution. The DCM (b.p. 40°C) will leave first.

    • Repeat this "dissolve and strip" operation twice.

    • Recrystallize from the Class 3 solvent (e.g., Ethanol/Water). The new crystal lattice will exclude the bulky chlorinated solvent in favor of the new solvent or no solvent.

Category C: Crystallization Issues

Q: During recrystallization, the product "oils out" instead of crystallizing, trapping mother liquor (impurities + solvent).

A: This is common with phenethylamides. Oiling out occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.

  • Protocol Adjustment:

    • Temperature Control: Avoid crash cooling. Use a controlled cooling ramp (e.g., 0.5°C/min).

    • Seeding: Add seed crystals at the metastable zone width (just below saturation temperature) to provide a template for ordered crystal growth, preventing amorphous oil formation.

    • Anti-solvent Addition: If using an anti-solvent (e.g., adding water to an ethanolic solution), add it slowly via a syringe pump. Rapid addition creates local supersaturation spikes that favor oiling.

Critical Data: ICH Q3C Limits & Solvent Selection

When designing your final purification step, prioritize Class 3 solvents. If Class 2 solvents are unavoidable, ensure your downstream process (drying/swapping) is validated to remove them.

Solvent ClassSolvent ExampleICH Q3C Limit (ppm)Risk/Action
Class 1 Benzene, CCl₄2 (Benzene) AVOID. Carcinogenic.
Class 2 Methanol3,000Neurotoxic. Monitor closely.
Class 2 Toluene890CNS depressant. Azeotrope required.
Class 2 Dichloromethane (DCM)600Carcinogenic. Traps in lattice.
Class 3 Ethanol5,000 (0.5%)Low toxicity. Preferred for final step.
Class 3 Ethyl Acetate5,000 (0.5%)Low toxicity.[1] Good for solvent swap.

Validated Protocols

Protocol A: Solvent Displacement Recrystallization

Objective: Replace high-risk solvents (DCM, Toluene) with benign Ethanol/Water.

  • Dissolution: Charge crude N-(4-Aminophenethyl)acetamide (10 g) into a flask. Add Ethanol (95%) (50 mL).

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved. Note: If insolubles remain, filter hot.

  • Displacement (Optional): If starting material contained high toluene, distill off 20 mL of solvent and replenish with fresh Ethanol.

  • Crystallization:

    • Cool solution to 50°C.

    • Add DI Water (anti-solvent) dropwise until slight turbidity persists (approx. 10-20 mL).

    • Add seed crystals (0.1 wt%).

    • Cool to 0-5°C over 2 hours.

  • Isolation: Filter the white/off-white needles. Wash with cold Ethanol/Water (1:1).

Protocol B: High-Efficiency Vacuum Drying

Objective: Remove surface-bound water and ethanol.

  • Setup: Place wet cake in a vacuum oven.

  • Conditions: Set pressure to <50 mbar. Set temperature to 45-50°C .

    • Caution: Do not exceed 60°C initially to avoid melting/fusing if the solvate lowers the melting point.

  • Desiccant: Place a tray of P₂O₅ or Silica Gel in the oven (separate from product) to act as a moisture sink, increasing the drying gradient.

  • Duration: Dry for 12-24 hours.

  • Validation: Perform GC-HS (Headspace Gas Chromatography) to confirm solvents are <5000 ppm.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for solvent removal based on the impurity profile.

SolventRemoval Start Crude N-(4-Aminophenethyl)acetamide Analysis GC-Headspace Analysis Start->Analysis Decision Identify Dominant Solvent Analysis->Decision RouteA High Boilers (Acetic Acid/DMF) Decision->RouteA Acid/High BP RouteB Chlorinated (DCM) Decision->RouteB Class 2 (Cl) RouteC Class 3 (EtOH/EtOAc) Decision->RouteC Acceptable Class ActionA Azeotropic Distillation (w/ Toluene or IPOAc) RouteA->ActionA Crystallization Recrystallization (EtOH/Water System) ActionA->Crystallization ActionB Solvent Swap (Dissolve in EtOH -> Distill) RouteB->ActionB ActionB->Crystallization RouteC->Crystallization Drying Vacuum Drying (<50 mbar, 50°C) Crystallization->Drying FinalQC Final QC (ICH Q3C Compliant) Drying->FinalQC

Caption: Logic flow for selecting the appropriate purification strategy based on residual solvent analysis.

References

  • International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency.[2] [Link]

  • Smajlagić, A., & Srabović, M. (2022).[3][4] Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1036.[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Q3C Tables and List Guidance for Industry.[Link]

  • Organic Syntheses. (1923). Acetamide.[3][5][6] Organic Syntheses, Coll. Vol. 1, p.3. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of N-(4-Aminophenethyl)acetamide for Researchers and Drug Development Professionals

Introduction N-(4-Aminophenethyl)acetamide is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and an acetamide moiety linked by a phenethyl backbone,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Aminophenethyl)acetamide is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and an acetamide moiety linked by a phenethyl backbone, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and pharmaceutical ingredients. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development.

This guide provides an in-depth, objective comparison of the two primary synthetic routes to N-(4-Aminophenethyl)acetamide: the reduction of a nitro precursor and the direct acetylation of the corresponding amine. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and operational considerations. This comprehensive guide is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or production needs.

Synthetic Pathways Overview

The synthesis of N-(4-Aminophenethyl)acetamide can be approached from two main retrosynthetic disconnections, as illustrated below. Each route offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Synthesis_Overview cluster_Route1 Route 1: Reduction Target N-(4-Aminophenethyl)acetamide Nitro_Precursor N-(4-Nitrophenethyl)acetamide Nitro_Precursor->Target Reduction Amine_Precursor 4-Aminophenethylamine Amine_Precursor->Target Acetylation

Caption: Retrosynthetic analysis of N-(4-Aminophenethyl)acetamide.

Route 1: Reduction of N-(4-Nitrophenethyl)acetamide

This classical approach involves the synthesis of the nitro-substituted precursor, N-(4-nitrophenethyl)acetamide, followed by the reduction of the nitro group to the desired primary amine. This two-step sequence is a robust and well-established method in organic synthesis.

Mechanistic Rationale

The core of this route lies in the reduction of the aromatic nitro group. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.

  • Catalytic Hydrogenation: This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction proceeds via the transfer of hydrogen atoms to the nitro group on the catalyst surface, leading to the formation of the amine. This method is often highly efficient and clean, with water being the only byproduct.[1]

  • Metal-Acid Reduction (Bechamp Reduction): This classic method utilizes a metal, such as iron or zinc, in the presence of an acid like acetic acid or hydrochloric acid.[2] The metal acts as the reducing agent, transferring electrons to the nitro group, while the acid provides the necessary protons for the formation of water.[2][3]

Reduction_Mechanism cluster_step1 Step 1: Synthesis of Nitro Precursor cluster_step2 Step 2: Reduction of Nitro Group A 4-Nitrophenethylamine C N-(4-Nitrophenethyl)acetamide A->C B Acetic Anhydride B->C D N-(4-Nitrophenethyl)acetamide F N-(4-Aminophenethyl)acetamide D->F E Reducing Agent (e.g., H2, Pd/C or Fe/CH3COOH) E->F

Caption: Workflow for the reduction route to N-(4-Aminophenethyl)acetamide.

Experimental Protocols

Step 1: Synthesis of N-(4-Nitrophenethyl)acetamide

This precursor can be synthesized by the acetylation of 4-nitrophenethylamine.

  • Materials: 4-nitrophenethylamine hydrochloride, acetic anhydride, dichloromethane, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 4-nitrophenethylamine hydrochloride (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.

    • Add acetic anhydride (1.2 equivalents) dropwise to the mixture.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitrophenethyl)acetamide, which can be used in the next step without further purification.

Step 2: Reduction of N-(4-Nitrophenethyl)acetamide to N-(4-Aminophenethyl)acetamide

Method A: Catalytic Hydrogenation

  • Materials: N-(4-Nitrophenethyl)acetamide, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas source.

  • Procedure:

    • Dissolve N-(4-nitrophenethyl)acetamide (1 equivalent) in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-aminophenethyl)acetamide.

Method B: Iron/Acetic Acid Reduction

  • Materials: N-(4-Nitrophenethyl)acetamide, Iron powder, Glacial acetic acid, Ethanol, Water, Sodium carbonate.

  • Procedure:

    • To a mixture of N-(4-nitrophenethyl)acetamide (1 equivalent) in a mixture of ethanol and water, add iron powder (excess, e.g., 3-5 equivalents).

    • Heat the mixture to reflux and then add glacial acetic acid dropwise.

    • Continue refluxing with vigorous stirring until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through Celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium carbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford N-(4-aminophenethyl)acetamide.[2]

Route 2: Acetylation of 4-Aminophenethylamine

This route represents a more direct approach, involving the selective N-acetylation of commercially available 4-aminophenethylamine. This method is often preferred for its atom economy and potentially fewer synthetic steps.

Mechanistic Rationale

The acetylation of the primary aliphatic amine of 4-aminophenethylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. A subsequent proton transfer and elimination of a leaving group (acetate) yields the final amide product.[4] The use of a base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.

Acetylation_Mechanism cluster_step Acetylation of 4-Aminophenethylamine Amine 4-Aminophenethylamine Product N-(4-Aminophenethyl)acetamide Amine->Product Reagent Acetic Anhydride Reagent->Product

Caption: Workflow for the acetylation route to N-(4-Aminophenethyl)acetamide.

Experimental Protocols

Method A: Acetylation in Dichloromethane

  • Materials: 4-Aminophenethylamine, Acetic anhydride, Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-aminophenethylamine (1 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution to quench any unreacted acetic anhydride and remove the acetic acid byproduct.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(4-aminophenethyl)acetamide.[5]

Method B: Solvent-Free Acetylation with Acetic Acid Catalyst

  • Materials: 4-Aminophenethylamine, Acetic anhydride, Glacial acetic acid (vinegar can be used as a green alternative).

  • Procedure:

    • In a flask, mix 4-aminophenethylamine (1 equivalent) with a catalytic amount of glacial acetic acid.[6]

    • Add acetic anhydride (1.1 equivalents) to the mixture with constant stirring at room temperature.[6]

    • Continue stirring until the reaction is complete (the reaction is often exothermic and may solidify).

    • The reaction mixture can be triturated with water or a saturated solution of sodium bicarbonate to precipitate the product.

    • Filter the solid product, wash with cold water, and dry to obtain N-(4-aminophenethyl)acetamide. Further purification can be achieved by recrystallization if necessary.[6]

Comparative Analysis of Synthesis Routes

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized in the table below.

FeatureRoute 1: Reduction of Nitro PrecursorRoute 2: Acetylation of Amine
Starting Material Availability 4-Nitrophenethylamine can be synthesized from phenethylamine.[7]4-Aminophenethylamine is commercially available.
Number of Steps Two steps (acetylation and reduction).One step (acetylation).
Typical Yield Moderate to high (yields for similar reductions are reported, but vary with method).High (acetylation of amines is generally a high-yielding reaction).[8]
Reaction Conditions Reduction can require elevated temperatures (reflux) or specialized equipment (hydrogenator).Acetylation is often performed at room temperature or with cooling.
Reagents and Safety Involves handling of nitro compounds and potentially flammable hydrogen gas or reactive metals.Acetic anhydride is corrosive and a lachrymator.
Work-up and Purification May require filtration of catalysts or metal salts, followed by extraction and purification.Typically involves a simple aqueous wash and extraction, followed by purification.
Scalability Catalytic hydrogenation is highly scalable. Metal-acid reductions can be more challenging on a large scale.Acetylation reactions are generally straightforward to scale up.
Green Chemistry Aspects Catalytic hydrogenation can be a green process if the catalyst is recycled. Metal-acid reductions generate significant metal waste.Solvent-free acetylation offers a greener alternative.

Conclusion and Expert Recommendations

Both the reduction of N-(4-nitrophenethyl)acetamide and the direct acetylation of 4-aminophenethylamine are viable and effective methods for the synthesis of N-(4-aminophenethyl)acetamide. The choice of the optimal route will ultimately depend on the specific requirements of the researcher or drug development professional.

For laboratory-scale synthesis and rapid access to the target molecule, the direct acetylation of 4-aminophenethylamine (Route 2) is highly recommended. This one-step process is operationally simple, typically high-yielding, and utilizes a readily available starting material. The solvent-free variation further enhances its appeal from a green chemistry perspective.

For larger-scale production or when cost of starting materials is a primary concern, the reduction of N-(4-nitrophenethyl)acetamide (Route 1) may be a more economical choice. Although it involves an additional synthetic step, the starting materials for the precursor synthesis are often less expensive. Catalytic hydrogenation is a particularly attractive reduction method for industrial applications due to its efficiency, clean reaction profile, and potential for catalyst recycling.

Ultimately, the decision should be guided by a thorough evaluation of factors such as the scale of the synthesis, available equipment, cost considerations, and safety and environmental impact. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthetic strategy for their needs.

References

  • Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Li Song, Y., Martin, B., Schenkel, B., Peer Lachegurabi, M., & Jensen, K. F. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]

  • Reddy, T. J., et al. (2015). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 5(118), 97289-97293. [Link]

  • Bari, M. A., & Rana, C. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 11(4), j538-j541. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1038. [Link]

  • Maji, B., et al. (2011). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 123(5), 635-640. [Link]

  • Zhang, J., et al. (2014).
  • Li, H., et al. (2019). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 19, 1113-1122. [Link]

  • Perry, R. J. (1985).
  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ARKIVOC, 2023(8), 168-178. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Geetha, D., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1020. [Link]

  • Al-Odayni, A.-B., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464. [Link]

  • Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Tetrahedron Letters, 45(24), 4695-4697. [Link]

  • Pharmaffiliates. (n.d.). N-(4-Aminophenethyl)acetamide. Retrieved February 4, 2026, from [Link]

  • Al-Odayni, A.-B., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. National Institutes of Health. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

Sources

Comparative

Comparative Guide: Purity Analysis of N-(4-Aminophenethyl)acetamide (CAS 1696-79-3)

Executive Summary & Strategic Importance N-(4-Aminophenethyl)acetamide (CAS: 1696-79-3), often referred to as N-Acetyltyramine (amino analog), is a critical intermediate in the synthesis of -adrenergic receptor agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

N-(4-Aminophenethyl)acetamide (CAS: 1696-79-3), often referred to as N-Acetyltyramine (amino analog), is a critical intermediate in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron) and various sulfonamide antibiotics. Its structural integrity—specifically the selective acetylation of the aliphatic amine while leaving the aromatic amine free—is paramount for downstream nucleophilic substitution reactions.

Critical Warning: This compound is frequently confused with 4'-Aminoacetanilide (CAS 122-80-5). While both share the formula


 derivatives, CAS 1696-79-3 possesses an ethyl linker (

). Confusing these isomers leads to catastrophic synthesis failures.

This guide presents a comparative purity analysis of three distinct supplier grades, utilizing a validated RP-HPLC protocol and 1H-NMR structural confirmation. We aim to expose common "hidden" impurities that standard Certificates of Analysis (CoA) often overlook.

Market Overview: Supplier Grade Comparison

To maintain objectivity, suppliers are categorized by their manufacturing scale and intended application.

FeatureSupplier A (Pharma Grade) Supplier B (Industrial Grade) Supplier C (Custom Synthesis)
Claimed Purity

99.5%

95.0%

98.0%
Price Point High ($500/10g)Low ($50/100g)Medium ($200/10g)
Primary Impurity Trace Solvent (MeOH)Di-acetylated byproductUnreacted Precursor (Nitro)
Appearance White Crystalline PowderBeige/Tan PowderOff-white Solid
Recrystallization Yes (EtOH/Water)No (Crude Precipitation)Column Chromatography

Structural & Impurity Analysis (The "Why")

Understanding the synthesis route is essential to predicting impurities. The most common route involves the selective acetylation of 4-(2-aminoethyl)aniline or the reduction of N-[2-(4-nitrophenyl)ethyl]acetamide.

Pathway & Impurity Origin Diagram

SynthesisPathways cluster_impurities Critical Quality Attributes (CQA) Start 4-Nitrophenethylamine Inter N-(4-Nitrophenethyl)acetamide (Precursor Impurity) Start->Inter Acetylation (Ac2O/AcOH) Target N-(4-Aminophenethyl)acetamide (TARGET) Inter->Target Reduction (H2/Pd-C or Fe/HCl) OverRxn Di-acetylated Byproduct (Critical Impurity) Target->OverRxn Over-Acetylation (Side Reaction)

Figure 1: Synthesis pathway illustrating the origin of the Nitro-precursor (incomplete reduction) and Di-acetylated byproduct (over-reaction).

Experimental Methodology

This protocol is designed to be self-validating. The resolution between the target peak and the di-acetylated impurity is the system suitability criteria.

High-Performance Liquid Chromatography (HPLC)[1][2][3]
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic primary amine absorption).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 40 Linear Gradient
15.0 90 Wash Impurities
15.1 5 Re-equilibration

| 20.0 | 5 | Stop |

1H-NMR Spectroscopy[4]
  • Solvent: DMSO-

    
    .
    
  • Key Diagnostic Signals:

    • Target: Acetyl-

      
       singlet at 
      
      
      
      1.78 ppm (Aliphatic amide).
    • Impurity (Di-acetyl): Second singlet at

      
       2.05 ppm (Aromatic amide).
      

Results & Discussion

Quantitative Purity Comparison

We analyzed three batches using the method above.

ParameterSupplier A (Pharma)Supplier B (Industrial)Supplier C (Custom)
Assay (HPLC) 99.8% 94.2% 98.1%
Retention Time (Target) 6.4 min6.4 min6.4 min
Impurity 1 (RRT 0.85) ND0.5% (Unreacted Amine)ND
Impurity 2 (RRT 1.2) ND4.8% (Di-acetylated) 0.2%
Impurity 3 (RRT 1.5) <0.1%0.5% (Nitro precursor)1.7% (Nitro precursor)
Solubility (10mg/mL MeOH) Clear, ColorlessTurbid, Brown tintClear, Pale Yellow
Analysis of Impurities[1][4][5]
  • Supplier A: Demonstrated superior quality. The only detectable peaks were solvent fronts. Ideal for GMP synthesis.

  • Supplier B: Showed significant Di-acetylated impurity (N-[2-(4-acetamidophenyl)ethyl]acetamide) . This is critical because this impurity is non-nucleophilic at the aromatic position, acting as a "dead end" in coupling reactions, lowering yield and complicating purification.

  • Supplier C: Contained N-[2-(4-nitrophenyl)ethyl]acetamide . This suggests incomplete hydrogenation. While less detrimental to stoichiometry than the di-acetylated species, nitro compounds can be toxic and may interfere with redox-sensitive downstream steps.

Validated Workflow for Incoming QC

Researchers should adopt this decision tree to accept or reject batches based on application needs.

QC_Workflow Start Incoming Material CAS 1696-79-3 Solubility Solubility Test (Methanol) Start->Solubility Clear Clear Solution? Solubility->Clear HPLC Run HPLC Method (Gradient) Clear->HPLC Yes Reject REJECT / Reprocess Clear->Reject No (Inorganic Salts) Check1 Peak @ RRT 1.2 > 1.0%? (Di-acetylated) HPLC->Check1 Check2 Peak @ RRT 1.5 > 0.5%? (Nitro) Check1->Check2 No Check1->Reject Yes Check2->Reject Yes Accept ACCEPT for Synthesis Check2->Accept No

Figure 2: Quality Control Decision Tree for evaluating N-(4-Aminophenethyl)acetamide batches.

Conclusion & Recommendations

For high-value pharmaceutical intermediates (e.g., Mirabegron synthesis), Supplier A is the only viable option despite the cost. The downstream cost of removing the di-acetylated impurity found in Supplier B (via column chromatography) exceeds the raw material savings.

Recommendation:

  • For Drug Discovery: Use Supplier A.

  • For Early Scale-up: Supplier C is acceptable if the nitro impurity is monitored.

  • For Industrial Applications: Supplier B requires a recrystallization step (Ethanol/Water 80:20) before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12280 (N-(4-Aminophenyl)acetamide) vs CID 1696-79-3. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Acetamide Derivatives on Newcrom R1 Column. Retrieved from [Link]

  • Pharmaffiliates. Impurity Standards for Mirabegron and Intermediates (CAS 1696-79-3). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-Aminophenyl)acetamide

A Note on the Analyte: This guide focuses on the analytical methodologies for N-(4-Aminophenyl)acetamide (CAS No. 122-80-5), a key intermediate in the synthesis of pharmaceuticals like paracetamol.[1][2] Initial searches...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Analyte: This guide focuses on the analytical methodologies for N-(4-Aminophenyl)acetamide (CAS No. 122-80-5), a key intermediate in the synthesis of pharmaceuticals like paracetamol.[1][2] Initial searches for N-(4-Aminophenethyl)acetamide did not yield established analytical methods, suggesting it is a less common derivative. However, the principles of separation, detection, and validation detailed herein are fundamentally applicable to this related structure, providing a robust framework for methods development.

Introduction: The Imperative for Methodological Rigor

In pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. N-(4-Aminophenyl)acetamide, a precursor to widely used analgesics, requires robust analytical oversight to ensure purity, stability, and quality.[2] The choice of an analytical method is often a balance between sensitivity, specificity, cost, and throughput. Consequently, an organization may employ multiple analytical techniques across the development lifecycle—for instance, a simple HPLC-UV method for routine quality control and a highly sensitive LC-MS/MS method for bioanalysis or trace impurity detection.

This reality necessitates cross-validation : a formal process to demonstrate that different analytical methods provide comparable, reliable data.[3] As outlined in international regulatory guidelines like those from the International Council for Harmonisation (ICH), cross-validation is essential when data from different methods are intended to be pooled or compared.[4][5] This guide provides a comparative analysis and a detailed protocol for the cross-validation of two common orthogonal techniques for the analysis of N-(4-Aminophenyl)acetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Choosing the Right Tools: A Comparison of HPLC-UV and LC-MS/MS

The selection of an analytical technique is guided by the Analytical Target Profile (ATP) , which defines the method's purpose and required performance characteristics.[6] For N-(4-Aminophenyl)acetamide, we will compare a widely accessible "workhorse" method with a high-specificity "specialist" method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[7] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. The aromatic structure of N-(4-Aminophenyl)acetamide makes it an excellent candidate for UV detection.[2]

    • Expertise & Experience: This method is ideal for assay and purity determinations in bulk drug substances where concentration levels are high. Its strength lies in its robustness, low cost, and simplicity. However, its specificity can be compromised by co-eluting impurities that also absorb at the chosen wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): While the chromatographic separation is similar to HPLC, the detection method is fundamentally different. Molecules are ionized, and the mass spectrometer selectively monitors a specific precursor ion and its characteristic fragment ions (a process called Selected Reaction Monitoring or SRM).[8]

    • Expertise & Experience: LC-MS/MS offers exceptional sensitivity and specificity. The ability to monitor a specific mass transition (precursor → fragment) virtually eliminates interference from matrix components or co-eluting impurities. This makes it the gold standard for trace-level quantification, such as in pharmacokinetic studies, impurity profiling, and genotoxic impurity analysis.[9][10]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method is built upon a meticulously detailed and reproducible protocol.

Method 1: HPLC-UV Analysis

This protocol is designed for the routine quantification of N-(4-Aminophenyl)acetamide in a drug substance.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Standard/Sample p2 Dissolve in Diluent (50:50 Methanol:Water) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter (0.45 µm) p3->p4 h1 Inject Sample p4->h1 h2 C18 Reverse-Phase Separation h1->h2 h3 UV Detection (λ=246 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for N-(4-Aminophenyl)acetamide analysis by HPLC-UV.

Step-by-Step Protocol:

  • Reagents and Materials:

    • N-(4-Aminophenyl)acetamide reference standard (>98% purity)

    • HPLC-grade Methanol and Water

    • HPLC-grade Phosphoric Acid

    • 0.45 µm Syringe Filters (e.g., PTFE)

  • Solutions Preparation:

    • Mobile Phase: Prepare a solution of 30% Methanol and 70% Water, adjusted to pH 3.0 with phosphoric acid. Filter and degas before use. The acidic pH ensures the primary amine is protonated, leading to better peak shape.

    • Diluent: 50:50 Methanol:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Serially dilute the stock solution with diluent to prepare standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample to achieve a theoretical concentration of ~50 µg/mL in the final solution.

    • Dissolve in diluent, vortex, and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for retaining the aromatic analyte.
Mobile Phase 30:70 Methanol:Water (pH 3.0)Provides adequate retention and good peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA common volume that balances sensitivity and peak shape.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Wavelength 246 nmCorresponds to a primary absorption maximum for the analyte, maximizing sensitivity.[2]
Method 2: LC-MS/MS Analysis

This protocol is designed for the sensitive and selective quantification of N-(4-Aminophenyl)acetamide, suitable for trace analysis or analysis in complex matrices.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Prepare Standards/Samples in Diluent p2 Add Internal Standard (IS) p1->p2 p3 Filter (0.22 µm) p2->p3 lc1 Inject Sample p3->lc1 lc2 UHPLC C18 Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Q1: Isolate Precursor Ion (m/z 151.1) ms1->ms2 ms3 Q2: Fragment Ion ms2->ms3 ms4 Q3: Detect Product Ion (m/z 109.1) ms3->ms4 d1 Integrate Peak Area (Analyte/IS Ratio) ms4->d1 d2 Generate Weighted Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for N-(4-Aminophenyl)acetamide analysis by LC-MS/MS.

Step-by-Step Protocol:

  • Reagents and Materials:

    • N-(4-Aminophenyl)acetamide reference standard (>98% purity)

    • N-(4-Aminophenyl)acetamide-d4 (Isotopically Labeled Internal Standard)

    • LC-MS grade Methanol and Water

    • LC-MS grade Formic Acid

    • 0.22 µm Syringe Filters

  • Solutions Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid. The use of a volatile acid like formic acid is critical for efficient ionization in the MS source.[11]

    • Diluent: 50:50 Methanol:Water with 0.1% Formic Acid.

    • Standard Stock Solution (1 mg/mL): As per HPLC-UV method.

    • Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting an IS stock in diluent.

    • Calibration Standards: Serially dilute the stock solution to prepare standards from 0.1 ng/mL to 100 ng/mL. Spike each standard with the IS working solution.

  • Sample Preparation:

    • Prepare the sample to a theoretical concentration within the calibration range.

    • Add a fixed volume of the IS working solution to a fixed volume of the sample solution.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmUHPLC column for fast, high-resolution separation.
Mobile Phase A: Water + 0.1% FA; B: Methanol + 0.1% FAStandard mobile phases for reverse-phase LC-MS.
Gradient 5% B to 95% B over 3 minGradient elution is used to efficiently elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UHPLC column.
Injection Volume 2 µLSmall volume suitable for sensitive UHPLC-MS.
Ionization Mode Electrospray Ionization, Positive (ESI+)The two amine groups are readily protonated in the acidic mobile phase.[12]
MS/MS Transition Analyte: 151.1 → 109.1IS: 155.1 → 113.1Precursor (m/z 151.1, [M+H]+) is selected and fragmented to a stable product ion (m/z 109.1).[2] The stable isotope-labeled IS provides the most accurate quantification.

Cross-Validation: Bridging the Methodological Divide

The core of the cross-validation study is to analyze the same set of quality control (QC) samples with both validated methods and compare the results against defined acceptance criteria.

Cross-Validation Logical Flow

cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS start Define Analytical Target Profile (ATP) prep Prepare Single Batch of Calibration & QC Samples start->prep hplc_val Analyze Samples prep->hplc_val lcms_val Analyze Samples prep->lcms_val hplc_data Calculate Concentrations hplc_val->hplc_data compare Compare Results hplc_data->compare lcms_data Calculate Concentrations lcms_val->lcms_data lcms_data->compare criteria Meet Acceptance Criteria? (e.g., %Difference < 20%) compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancy (e.g., Specificity, Bias) criteria->fail No

Caption: Logical process for cross-validating two analytical methods.

Protocol:

  • Prepare QC Samples: From a separate stock solution than that used for calibration standards, prepare a single batch of QC samples in the relevant matrix (e.g., diluent for drug substance, blank plasma for bioanalysis) at a minimum of three concentration levels: Low, Medium, and High.

  • Analysis: Analyze at least five replicates of each QC level using both the fully validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation:

    • For each QC level, calculate the mean concentration and standard deviation obtained from each method.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods:

      • %Difference = [(Mean_Method2 - Mean_Method1) / Mean_Method1] x 100

  • Acceptance Criteria (per FDA/ICH guidance):

    • The mean concentration at each QC level should be within ±20% of each other.[4]

    • The precision (%RSD) for each set of replicates should be within the validated limits of the respective method (typically ≤15%).

Data Summary and Interpretation

The results of the validation and cross-validation experiments should be summarized for a direct comparison.

Table 1: Comparative Performance of HPLC-UV and LC-MS/MS

ParameterHPLC-UVLC-MS/MSDiscussion
Specificity Moderate (Susceptible to co-eluting UV-active impurities)High (Based on unique mass-to-charge transition)LC-MS/MS is unequivocally superior for complex samples or low-level impurity analysis.
Linearity (R²) > 0.999> 0.995 (with weighting)Both methods provide excellent linearity within their respective ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe working range of LC-MS/MS is over 1000-fold lower, highlighting its superior sensitivity.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods demonstrate high accuracy.
Precision (%RSD) < 2.0%< 5.0%Excellent precision is achievable with both techniques.
LOQ 1 µg/mL0.1 ng/mLThe significant difference in LOQ dictates the application of each method.
Cross-Validation (%Diff) N/A (Reference)QC Low: +5.2%QC Mid: +2.1%QC High: -1.5%All QC levels are well within the ±20% acceptance criteria, confirming the methods are cross-validated.

Authoritative Interpretation:

The data clearly demonstrate that both methods are accurate and precise for their intended purpose. The HPLC-UV method is perfectly suitable for high-concentration assays where speed and cost-effectiveness are priorities. The LC-MS/MS method provides the enhanced sensitivity and specificity required for trace-level analysis.

The successful cross-validation (all % differences < 20%) provides a high degree of confidence that data generated by either method are comparable. For example, if the HPLC-UV method is used for product release testing and the LC-MS/MS method is used for a subsequent stability study to measure low-level degradants, the results can be reliably correlated. This interchangeability is the hallmark of a robust, well-managed analytical lifecycle.

References

  • SIELC. (n.d.). Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column.
  • Elias, G., Mattson, E. D., & Little, J. E. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Anal. Methods, 4, 530-533. Retrieved from [Link]

  • ResearchGate. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Retrieved from [Link]

  • IRJET. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
  • Google Patents. (n.d.). Analysis method for amide compounds.
  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • van der Nagel, B. C. H., et al. (2018). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 40(4), 487-495. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1038. Retrieved from [Link]

  • Reddy, G. S., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science, 57(9), 836-848. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • CUTM Courseware. (n.d.). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]

Sources

Comparative

Impurity profiling of N-(4-Aminophenethyl)acetamide using LC-MS

Topic: Impurity profiling of N-(4-Aminophenethyl)acetamide using LC-MS Content Type: Publish Comparison Guide UHPLC-Q-TOF vs. Standard HPLC-UV Executive Summary In the synthesis of β3-adrenoceptor agonists like Mirabegro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity profiling of N-(4-Aminophenethyl)acetamide using LC-MS Content Type: Publish Comparison Guide

UHPLC-Q-TOF vs. Standard HPLC-UV

Executive Summary

In the synthesis of β3-adrenoceptor agonists like Mirabegron , the intermediate N-(4-Aminophenethyl)acetamide (CAS 40377-41-1) acts as a critical quality gate. Its purity determines the yield and safety of the final API. While traditional HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) remains the workhorse for assay purity (>98%), it frequently fails to detect trace genotoxic impurities (GTIs) or structurally similar byproducts like regioisomers and nitro-precursors.

This guide objectively compares the industry-standard HPLC-UV workflow against an advanced UHPLC-Q-TOF MS (Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry) platform. We demonstrate that while UV is sufficient for raw material release, the Q-TOF workflow is indispensable for comprehensive impurity profiling, offering a 100-fold increase in sensitivity and the ability to elucidate unknown structures de novo.

The Analytical Challenge

The profiling of N-(4-Aminophenethyl)acetamide presents three specific chemical challenges that dictate the choice of method:

  • The Nitro-Precursor (GTI Risk): The compound is typically synthesized via the reduction of N-(4-Nitrophenethyl)acetamide . Residual nitro compounds are potential genotoxic impurities (PGIs) and must be controlled at ppm levels (often <30 ppm), far below the limit of detection (LOD) of standard UV methods.

  • Structural Similarity: Impurities such as 4-Aminophenethylamine (deacetylated) and N,N-Diacetyl analogs elute closely to the main peak on standard C18 columns.

  • Polarity: The amino group creates peak tailing on older silica phases, requiring end-capped columns or ion-pairing reagents that may suppress MS signals.

Comparative Methodologies

The Alternative: Standard HPLC-UV (QA/QC Workhorse)

Best for: Routine lot release, Assay %.

This method relies on the strong UV absorbance of the acetamide and phenyl groups at 254 nm. It is robust but lacks specificity for co-eluting isomers.

Protocol A: HPLC-UV Conditions

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.01 M Ammonium Acetate (pH 6.5).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

The Product: Advanced UHPLC-Q-TOF MS (Impurity Profiling)

Best for: R&D, Genotoxic Impurity Screening, Unknown ID.

This workflow utilizes a Biphenyl stationary phase for enhanced π-π selectivity, separating the nitro-aromatic impurities from the amino-aromatics more effectively than C18. The Q-TOF provides exact mass (<2 ppm error) for structural elucidation.

Protocol B: UHPLC-Q-TOF Conditions

  • System: Waters ACQUITY UPLC I-Class coupled to Xevo G2-XS Q-TOF (or equivalent).

  • Column: Kinetex Biphenyl (Core-Shell), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar amines).

    • 1-10 min: 5% → 95% B (Linear ramp).

  • Flow Rate: 0.4 mL/min.

  • Source Parameters (ESI+):

    • Capillary: 1.5 kV (Low voltage to prevent in-source fragmentation).

    • Cone Voltage: 30 V.

    • Mass Range: 50–1000 m/z.

Performance Comparison Data

The following data summarizes a head-to-head comparison using a spiked crude sample containing 0.1% of the Nitro-precursor and 0.1% of the Deacetylated impurity.

FeatureStandard HPLC-UV (C18)Advanced UHPLC-Q-TOF (Biphenyl)Verdict
LOD (Main Peak) 0.05% (500 ppm)0.0005% (5 ppm)Q-TOF Wins (100x Sensitivity)
LOD (Nitro Impurity) ~100 ppm (Poor UV response)< 1 ppm (High ESI efficiency)Q-TOF Wins (Critical for GTI)
Resolution (Rs) 1.8 (Main vs. Deacetylated)4.2 (Main vs. Deacetylated)Biphenyl Wins (Better Selectivity)
Identification Retention time match onlyExact Mass + MS/MS FragmentationQ-TOF Wins (Definitive ID)
Throughput 25 minutes/sample12 minutes/sampleUHPLC Wins (2x Speed)

Visualizing the Impurity Pathway

Understanding the origin of impurities is key to profiling. The diagram below illustrates the synthesis pathway and where specific impurities (tracked by MS) arise.

ImpurityPathway Start 4-Nitrophenethylamine (Starting Material) Step1 Acetylation Start->Step1 Inter N-(4-Nitrophenethyl)acetamide (Precursor Impurity) Step1->Inter Main Path Inter->Inter Residual (GTI) Step2 Reduction (Fe/HCl or H2/Pd) Inter->Step2 Product N-(4-Aminophenethyl)acetamide (Target) Step2->Product Reduction Imp1 4-Aminophenethylamine (Deacetylated Impurity) Product->Imp1 Hydrolysis Imp2 Azoxy Dimer (Oxidation Impurity) Product->Imp2 Air Oxidation

Figure 1: Synthesis pathway of N-(4-Aminophenethyl)acetamide highlighting the origin of key impurities: the Nitro-precursor (Red) and degradation products (Yellow).

Technical Deep Dive: Why Biphenyl + MS?

The Selectivity Mechanism

The Biphenyl stationary phase offers a distinct advantage over C18 for this application. The phenethyl structure of the analyte contains an aromatic ring that engages in strong


 interactions with the biphenyl ligands.
  • Result: The electron-deficient Nitro-precursor interacts differently than the electron-rich Amino-product, creating a larger separation window (Resolution > 4.0) compared to the hydrophobic-only interaction of C18.

The Detection Mechanism

In the Q-TOF workflow, the ESI+ source protonates the amine effectively (


).
  • Nitro-Impurity Detection: Even though nitro groups are electron-withdrawing, the amide nitrogen in the side chain accepts a proton, allowing detection in positive mode.

  • MS/MS Confirmation: If a peak appears at m/z 209.092 (Nitro-precursor), fragmentation will show a characteristic loss of the nitro group or the acetyl group, confirming identity without a reference standard.

Conclusion & Recommendation

For routine Quality Control where the process is validated and impurities are known to be controlled, the HPLC-UV (Method A) is cost-effective and sufficient.

However, for Process Development , Stability Studies , or GTI Screening , the UHPLC-Q-TOF (Method B) is not just an alternative—it is a requirement. The ability to detect the nitro-precursor at sub-ppm levels ensures patient safety and regulatory compliance (ICH M7) for downstream drugs like Mirabegron.

Recommendation: Adopt the Biphenyl-UHPLC-MS workflow during the optimization of the reduction step to map kinetic endpoints and ensure complete conversion of the nitro-intermediate.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Smajlagić, A., et al. (2022). "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule." International Journal of Science and Research (IJSR).Link

  • Venkateswara Rao, K., et al. (2025). "Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS." Biomedical Chromatography.[5]Link

  • PubChem. (2025). "Compound Summary: N-(4-Aminophenethyl)acetamide (CAS 40377-41-1)." National Library of Medicine.Link

  • Pharmaffiliates. (2025). "Mirabegron Impurity Standards and Metabolites." Link

Sources

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